

# Application Notes: BP Fluor 405 Cadaverine in Cell Staining

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## Compound of Interest

Compound Name: *BP Fluor 405 Cadaverine*

Cat. No.: *B15598660*

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## Introduction

**BP Fluor 405 Cadaverine** is a highly versatile, blue-fluorescent probe essential for a variety of cell-based assays. This molecule is an amine-reactive dye that can act as a substrate for transglutaminases (TGs) and can be used to label proteins containing accessible carboxylic acid groups (in the presence of an activator).[1][2] Transglutaminases are enzymes that catalyze the formation of isopeptide bonds, playing a critical role in cellular processes such as apoptosis, cell differentiation, and tissue regeneration.[3][4] **BP Fluor 405 Cadaverine's** ability to be incorporated into proteins by these enzymes makes it a powerful tool for studying these pathways.

Spectrally, BP Fluor 405 is optimally excited by the 407 nm or 408 nm violet laser lines, making it compatible with standard flow cytometry and fluorescence microscopy setups.[1][5] Its fluorescence is pH-insensitive between pH 4 and 10, ensuring stable signal generation in various cellular environments.[2][5]

## Key Applications

- **Transglutaminase Activity Assays:** **BP Fluor 405 Cadaverine** serves as a substrate for transglutaminases.[3] Its incorporation into target proteins, such as N,N-dimethylcasein, can be measured to quantify enzyme activity, which is valuable for screening enzyme inhibitors or studying enzyme kinetics.[3][6]

- **Autophagy Detection:** Fluorescent cadaverine derivatives are widely used as markers for autophagic vacuoles in live cells.<sup>[7]</sup> The probe accumulates in these structures, allowing for visualization and quantification of autophagy. However, it is important to note that some studies suggest these probes may not be exclusively specific to macroautophagy, and orthogonal validation with other markers (like LC3) is recommended.<sup>[8]</sup>
- **Protein and Cellular Labeling:** The cadaverine moiety contains a primary amine that can be cross-linked to proteins or other cellular components. It can be used as a polar tracer and is fixable in cells by aldehydes like formaldehyde or glutaraldehyde, allowing for subsequent analysis.<sup>[1][2]</sup>

## Data Presentation

Table 1: Spectral and Physical Properties of **BP Fluor 405 Cadaverine**

Property	Value	Reference
Excitation Maximum	~399 nm	<sup>[1][2]</sup>
Emission Maximum	~422 nm	<sup>[1][2]</sup>
Recommended Laser Line	405 nm / 408 nm	<sup>[1][5]</sup>
Extinction Coefficient	~29,000 cm <sup>-1</sup> M <sup>-1</sup>	<sup>[1][2]</sup>
Solubility	Water, DMSO, DMF	<sup>[1]</sup>

Table 2: Recommended Starting Concentrations for Key Applications

Application	Recommended Concentration	Incubation Time	Notes
Autophagy Detection (Live Cells)	50 - 100 µM	30 - 60 minutes	Optimal concentration may vary by cell type. <sup>[7]</sup>
Transglutaminase Activity (In Vitro)	10 - 50 µM	30 - 120 minutes	Dependent on enzyme and substrate concentrations. <sup>[3]</sup>

## Experimental Protocols

### Protocol 1: Live-Cell Staining of Autophagic Vacuoles

This protocol provides a method for visualizing autophagy in living cells using **BP Fluor 405 Cadaverine**.

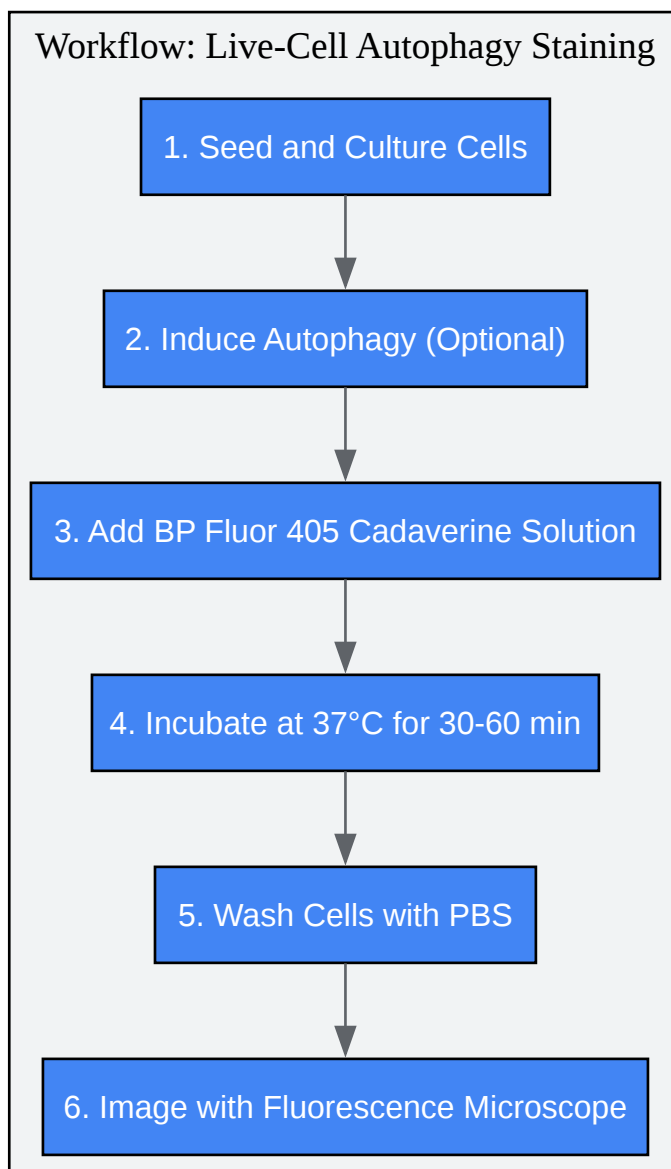
Materials:

- **BP Fluor 405 Cadaverine**
- Live cells cultured on glass-bottom dishes or coverslips
- Complete cell culture medium
- Balanced salt solution (e.g., HBSS) or phosphate-buffered saline (PBS)
- Autophagy inducer (e.g., rapamycin) or starvation medium (optional)
- Fluorescence microscope with a DAPI filter set

Procedure:

- **Cell Seeding:** Seed cells on an appropriate imaging vessel and grow overnight to allow for adherence and recovery.
- **Induction of Autophagy (Optional):** To induce autophagy, replace the culture medium with starvation medium (e.g., Earle's Balanced Salt Solution, EBSS) or treat with a known autophagy-inducing compound. Incubate for a period determined by your experimental design (e.g., 2-4 hours). Include a non-induced control group.
- **Prepare Staining Solution:** Prepare a 50  $\mu$ M working solution of **BP Fluor 405 Cadaverine** in the complete culture medium or buffer.
- **Cell Staining:** Remove the medium from the cells and add the **BP Fluor 405 Cadaverine** staining solution.
- **Incubation:** Incubate the cells for 30-60 minutes at 37°C, protected from light.[\[9\]](#)

- Washing: Gently remove the staining solution and wash the cells two to three times with pre-warmed PBS or complete medium to remove unbound dye.
- Imaging: Immediately image the cells using a fluorescence microscope equipped with a filter set appropriate for detecting blue fluorescence (e.g., DAPI filter; Ex/Em ~405/450 nm). Autophagic vacuoles will appear as distinct punctate structures in the cytoplasm.[7]



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Caption: Experimental workflow for detecting autophagy with **BP Fluor 405 Cadaverine**.

## Protocol 2: In Vitro Transglutaminase Activity Assay

This protocol outlines a fluorometric assay to measure the activity of transglutaminase by quantifying the incorporation of **BP Fluor 405 Cadaverine** into a protein substrate.

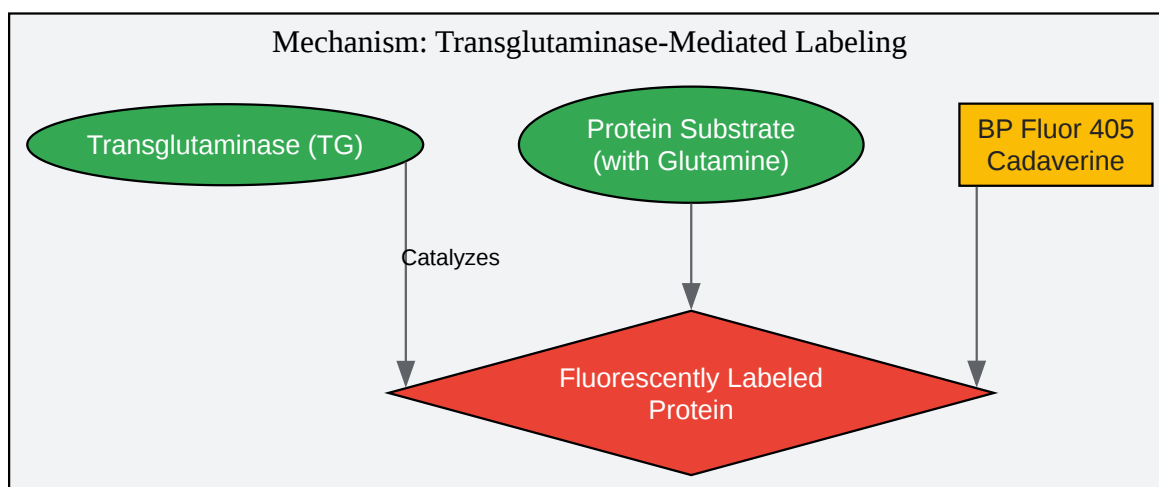
Materials:

- **BP Fluor 405 Cadaverine**
- Purified transglutaminase (e.g., guinea pig liver TG)[3]
- Amine-acceptor substrate (e.g., 1 mg/mL N,N-dimethylcasein)[3][6]
- Assay Buffer (e.g., 100 mM Tris-HCl, pH 8.0, containing 5 mM CaCl<sub>2</sub>)
- Enzyme inhibitor for negative control (e.g., cystamine or EDTA)
- 96-well black microplate
- Fluorescence microplate reader

Procedure:

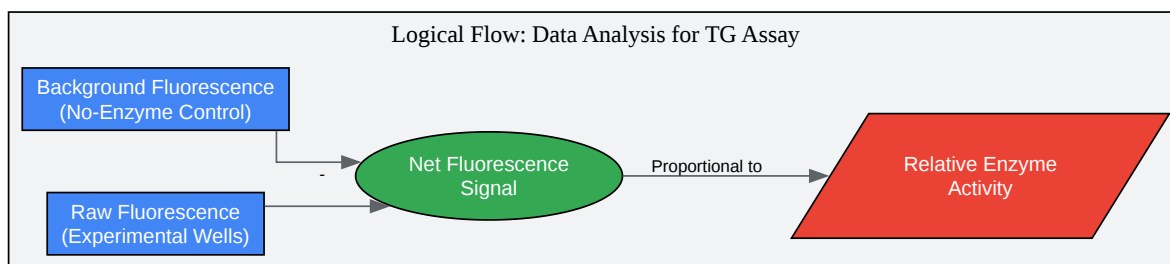
- **Reagent Preparation:** Prepare stock solutions of **BP Fluor 405 Cadaverine** in DMSO. Prepare working solutions of the enzyme, substrate, and dye in the assay buffer.
- **Reaction Setup:** In a 96-well black microplate, add the following to each well:
  - Assay Buffer
  - N,N-dimethylcasein solution
  - **BP Fluor 405 Cadaverine** solution (final concentration ~15 µM)[3]
  - For negative controls, add an inhibitor like EDTA (to chelate Ca<sup>2+</sup>) or a competitive inhibitor.
- **Initiate Reaction:** Add the transglutaminase enzyme to the wells to start the reaction. The final volume should be consistent across all wells (e.g., 100 µL).

- Incubation: Incubate the plate at 37°C for 60 minutes, protected from light. The incubation time can be optimized based on enzyme activity.
- Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader with excitation set to ~400 nm and emission to ~425 nm. The incorporation of the dye into the protein results in a fluorescence shift or intensity change.[6]
- Data Analysis: Subtract the fluorescence of the negative control (no enzyme or inhibited enzyme) from the experimental wells to determine the net fluorescence, which is proportional to the transglutaminase activity.



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Caption: Transglutaminase catalyzes the covalent linking of **BP Fluor 405 Cadaverine**.



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Caption: Data analysis workflow for the in vitro transglutaminase activity assay.

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